![molecular formula C12H12F3N3O3S B2798216 N-(2-Oxothiolan-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide CAS No. 2380100-48-9](/img/structure/B2798216.png)
N-(2-Oxothiolan-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Oxothiolan-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
N-(2-Oxothiolan-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide has been extensively studied for its potential applications in various research fields, including cancer research, drug discovery, and neuropharmacology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, it has been used as a lead compound for the development of new drugs targeting various diseases. In neuropharmacology, it has been shown to have potential as a treatment for various neurological disorders.
Mechanism of Action
The mechanism of action of N-(2-Oxothiolan-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide involves the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and to inhibit the activation of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-Oxothiolan-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide in lab experiments is its high potency and selectivity, making it an effective tool for studying various biological processes. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Future Directions
There are several future directions for research involving N-(2-Oxothiolan-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields. Finally, new synthesis methods for this compound could be developed to improve its solubility and enhance its potential for use in lab experiments.
Synthesis Methods
The synthesis of N-(2-Oxothiolan-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide involves the reaction of 2-mercaptothiazoline with 6-oxo-3-(trifluoromethyl)pyridazine-1-carboxylic acid followed by the addition of acetic anhydride. This reaction results in the formation of the desired compound, which can be purified using various chromatography techniques.
properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O3S/c1-6(10(20)16-7-4-5-22-11(7)21)18-9(19)3-2-8(17-18)12(13,14)15/h2-3,6-7H,4-5H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDVDGBOABSSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCSC1=O)N2C(=O)C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

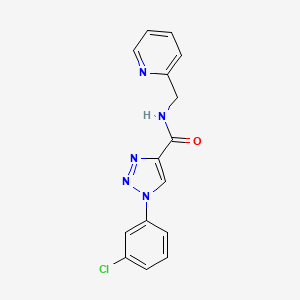
![2-[4-(2-amino-3-cyano-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-4-yl)phenoxy]acetamide](/img/structure/B2798136.png)
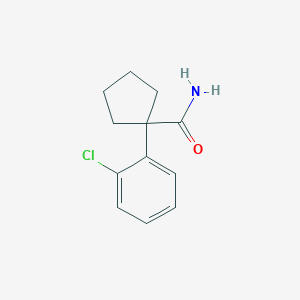

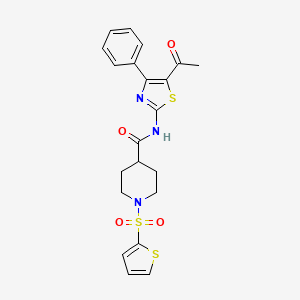
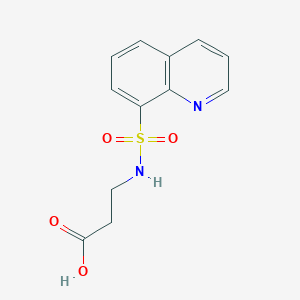
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2798143.png)
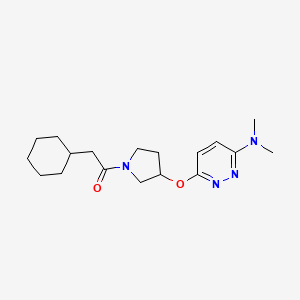
![1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B2798145.png)
![N-benzyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2798147.png)
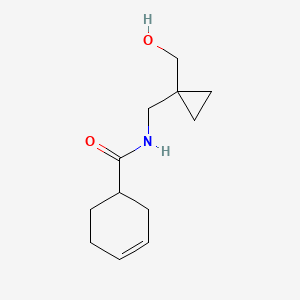

![2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2798154.png)
![N-Methyl-1-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2798155.png)